molecular formula C17H13F3N4O2 B605029 A 1070722 CAS No. 1384424-80-9

A 1070722

カタログ番号: B605029
CAS番号: 1384424-80-9
分子量: 362.31 g/mol
InChIキー: VQPBIJGXSXEOCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A 1070722 は、グリコーゲンシンターゼキナーゼ3(GSK-3)の強力で選択的な阻害剤であり、GSK-3α および GSK-3β アイソフォームの両方に対して高い親和性を示します。 この化合物は、血脳関門を透過し、脳領域に蓄積する能力があるため、脳内の GSK-3 を定量するための陽電子放出断層撮影(PET)ラジオトレーサーとして使用される可能性があり、大きな関心を集めています .

準備方法

合成経路と反応条件

A 1070722 の合成は、多くのステップを含み、通常、重要な中間体の調製から始まります。一般的な経路の1つは、1-(7-メトキシキノリン-4-イル)-3-[6-(トリフルオロメチル)ピリジン-2-イル]尿素の形成を含みます。 反応条件は、多くの場合、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒を使用し、尿素結合の形成を促進します .

工業生産方法

This compound の工業生産は、同様の合成経路に従う可能性がありますが、収率と純度を最適化して大規模に行われます。これには、連続フロー化学技術と自動化された反応器の使用が含まれ、安定した生産品質が確保されます。

化学反応の分析

反応の種類

A 1070722 は、キノリン環のメトキシ基やピリジン環のトリフルオロメチル基などの反応性官能基の存在により、主に置換反応を起こします。これらの基は、適切な条件下で求核置換反応に参加できます。

一般的な試薬と条件

This compound を含む反応で使用される一般的な試薬には、脱プロトン化ステップ用の水素化ナトリウム(NaH)などの強塩基や、DMSO やアセトニトリルなどのさまざまな有機溶媒が含まれます。反応条件には、多くの場合、望ましくない副反応を防ぐために、高温と不活性雰囲気を使用します。

生成される主な生成物

This compound を含む反応から生成される主な生成物は、通常、官能基が修飾または置換された誘導体です。たとえば、メトキシ基における求核置換は、さまざまなエーテルまたはアミンを生成する可能性があります。

科学研究への応用

This compound は、化学、生物学、医学、産業の分野で、特に科学研究において幅広い応用があります。

科学的研究の応用

Chemistry

A 1070722 serves as an important tool compound for studying GSK-3 inhibition. Researchers utilize it to explore biochemical pathways affected by GSK-3 activity, contributing to a deeper understanding of cellular mechanisms.

Biology

In cellular and molecular biology studies, this compound is employed to investigate the role of GSK-3 in cell signaling pathways. It has been shown to affect processes such as apoptosis and neuronal survival under stress conditions .

Medicine

This compound is being explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its ability to reduce tau phosphorylation makes it a candidate for protecting neurons from β-amyloid toxicity . Studies indicate that it can prevent neurodegeneration by inhibiting pathways that lead to neuronal cell death.

Imaging Applications

The compound's ability to cross the blood-brain barrier has led to its investigation as a positron emission tomography (PET) radiotracer for quantifying GSK-3 activity in vivo. Preliminary studies demonstrate that radiolabeled this compound can effectively visualize GSK-3 distribution in the brain, providing insights into its role in various neurological disorders .

Case Study 1: PET Imaging with [11C]A1070722

In vivo evaluations using [11C]A1070722 demonstrated its potential as a PET radiotracer. The study involved anesthetized vervet monkeys, showing significant binding in brain regions associated with GSK-3 activity. The highest uptake was observed in the frontal cortex, indicating its relevance for studying neurodegenerative diseases .

Case Study 2: Neuroprotection Against β-Amyloid Toxicity

Research has shown that this compound protects primary cortical neurons from β-amyloid-induced toxicity by inhibiting GSK-3 activity. This neuroprotective effect highlights its therapeutic potential in treating Alzheimer's disease and similar conditions .

作用機序

A 1070722 は、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼである GSK-3 を選択的に阻害することで作用を発揮します。GSK-3 の阻害は、ミクrotubule-associated protein tau などの下流ターゲットのリン酸化を減少させます。 このリン酸化の減少は、神経細胞をβ-アミロイドとグルタミン酸による毒性から保護する可能性があり、特に神経変性疾患の文脈で関連しています .

類似の化合物との比較

This compound は、高い選択性と血脳関門を透過する能力により、GSK-3 阻害剤の中でユニークな存在です。類似の化合物には以下が含まれます。

    SB-216763: 別の GSK-3 阻害剤ですが、this compound と比較して、選択性と脳への透過性が低くなっています。

    CHIR-99021: 多くの場合、幹細胞研究で使用される非常に強力な GSK-3 阻害剤ですが、薬物動態特性が異なります。

    LiCl(塩化リチウム): 精神医学的治療で使用される非選択的な GSK-3 阻害剤ですが、他の細胞標的にも幅広い影響を与えます。

This compound は、PET ラジオトレーサーとしての可能性と GSK-3α および GSK-3β に対する高い選択性により、研究と潜在的な治療用途の両方で貴重なツールとなっています .

類似化合物との比較

A 1070722 is unique among GSK-3 inhibitors due to its high selectivity and ability to penetrate the blood-brain barrier. Similar compounds include:

    SB-216763: Another GSK-3 inhibitor, but with lower selectivity and brain penetration compared to this compound.

    CHIR-99021: A highly potent GSK-3 inhibitor, often used in stem cell research, but with different pharmacokinetic properties.

    LiCl (Lithium Chloride): A non-selective GSK-3 inhibitor used in psychiatric treatments, but with broader effects on other cellular targets.

This compound stands out due to its potential as a PET radiotracer and its high selectivity for GSK-3α and GSK-3β, making it a valuable tool in both research and potential therapeutic applications .

生物活性

A 1070722 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and neuroprotection. This compound has garnered attention for its potential therapeutic applications in psychiatric and neurodegenerative disorders, particularly due to its ability to modulate pathways associated with tau phosphorylation and amyloid toxicity.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in the regulation of multiple signaling pathways. This compound exhibits high selectivity for GSK-3, with a reported inhibition constant (KiK_i) of 0.6 nM for both isoforms. The compound shows over 50-fold selectivity against other kinases, making it a valuable tool for studying GSK-3-related pathways in various biological contexts .

Key Actions:

  • Inhibition of Tau Phosphorylation : this compound effectively decreases the phosphorylation of tau protein, which is crucial in preventing the formation of neurofibrillary tangles associated with Alzheimer's disease .
  • Neuroprotection : The compound has been shown to protect rat primary cortical neurons from β-amyloid and glutamate-induced cytotoxicity, highlighting its potential as a neuroprotective agent .

Biological Activity Data

The following table summarizes the biological activity and selectivity profile of this compound:

Parameter Value
Target Glycogen Synthase Kinase-3
Isoform Selectivity >50-fold over other kinases
Inhibition Constant (KiK_i) 0.6 nM for GSK-3α and GSK-3β
Effect on Tau Decreases phosphorylation
Neuroprotective Effects Protects against β-amyloid and glutamate toxicity

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various experimental models:

  • Neuroprotective Effects in Cell Cultures : In vitro studies demonstrated that this compound significantly reduces tau hyperphosphorylation in primary neuronal cultures treated with okadaic acid, a known phosphatase inhibitor. This suggests that this compound may mitigate tauopathies by restoring normal tau phosphorylation levels .
  • In Vivo Studies : Research using animal models has shown that administration of this compound leads to improved cognitive function in models of Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its efficacy as a potential therapeutic agent for neurodegenerative diseases .
  • GSK-3 Pathway Modulation : A study focusing on GSK-3 inhibitors highlighted the role of this compound in modulating Wnt signaling pathways, which are essential for neuronal development and function. By inhibiting GSK-3, this compound promotes the stabilization of β-catenin, leading to enhanced transcriptional activity associated with neuroprotection .

特性

IUPAC Name

1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPBIJGXSXEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384424-80-9
Record name 1384424-80-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。